4-Hydrazinyl-6-(4-phenylpiperazin-1-yl)pyrimidine
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Overview
Description
4-Hydrazinyl-6-(4-phenylpiperazin-1-yl)pyrimidine is a chemical compound with the molecular formula C14H17N7. . The compound features a pyrimidine ring substituted with hydrazinyl and phenylpiperazinyl groups, which contribute to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of 4-Hydrazinyl-6-(4-phenylpiperazin-1-yl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the hydrazinyl group: This step involves the reaction of the pyrimidine core with hydrazine or its derivatives.
Attachment of the phenylpiperazinyl group: This is usually done through nucleophilic substitution reactions, where the pyrimidine core reacts with 4-phenylpiperazine.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
4-Hydrazinyl-6-(4-phenylpiperazin-1-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced under specific conditions to yield hydrazine derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Hydrazinyl-6-(4-phenylpiperazin-1-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a precursor for the synthesis of acetylcholinesterase inhibitors, which are potential therapeutic agents for Alzheimer’s disease.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a tool for probing biological pathways and mechanisms due to its ability to interact with specific molecular targets.
Industrial Applications: The compound is used in the development of new materials and chemical processes, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Hydrazinyl-6-(4-phenylpiperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This interaction is facilitated by the compound’s hydrazinyl and phenylpiperazinyl groups, which form key interactions with the enzyme’s active site residues.
Comparison with Similar Compounds
4-Hydrazinyl-6-(4-phenylpiperazin-1-yl)pyrimidine can be compared with other similar compounds, such as:
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound also features a phenylpiperazinyl group but differs in the substitution pattern on the pyrimidine ring.
4-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine: Another pyrimidine derivative with distinct biological activities and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C14H18N6 |
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Molecular Weight |
270.33 g/mol |
IUPAC Name |
[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]hydrazine |
InChI |
InChI=1S/C14H18N6/c15-18-13-10-14(17-11-16-13)20-8-6-19(7-9-20)12-4-2-1-3-5-12/h1-5,10-11H,6-9,15H2,(H,16,17,18) |
InChI Key |
PWAYOGTYDMKHKF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=NC(=C3)NN |
Origin of Product |
United States |
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